

An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chlorocyclohexanone

Cat. No.: B8230851

[Get Quote](#)

This technical guide offers a comprehensive exploration of **4-chlorocyclohexanone**, a pivotal bifunctional molecule in the landscape of modern organic synthesis and pharmaceutical development. Its unique structural architecture, featuring a reactive ketone and a modifiable halogenated carbon center, renders it an exceptionally versatile building block for constructing complex molecular frameworks. This document provides an in-depth analysis of its physical and chemical characteristics, reactivity profiles, and established applications, enriched with field-proven insights and detailed experimental protocols for the discerning researcher.

Molecular Architecture and Physicochemical Properties

4-Chlorocyclohexanone is a cyclic ketone bearing a chlorine atom at the C-4 position. This substitution pattern gives rise to a dynamic conformational isomerism, primarily existing as two rapidly interconverting chair conformations. The axial and equatorial positioning of the chlorine atom is governed by a delicate balance of steric and electronic factors, which in turn influences its reactivity.

A summary of its fundamental physical and chemical properties is provided in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₉ ClO	[1][2][3][4][5]
Molecular Weight	132.59 g/mol	[1][2][3][4][5]
CAS Number	21299-26-3	[3][4]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~173.38 °C (rough estimate)	[3][6]
Density	~1.0461 g/cm ³ (rough estimate)	[3][6]
Solubility	Soluble in common organic solvents.	
Refractive Index	~1.4867 (estimate)	[3][6]

Table 1: Physicochemical Properties of **4-Chlorocyclohexanone**

Spectroscopic Profile

A thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of **4-chlorocyclohexanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum of **4-chlorocyclohexanone** in CDCl₃ is expected to show complex multiplets for the methylene protons of the cyclohexane ring. The proton at C-4, deshielded by the adjacent chlorine atom, would appear as a multiplet at a lower field.
- ¹³C NMR: The carbon NMR spectrum provides key diagnostic signals. The carbonyl carbon (C=O) typically resonates in the downfield region around 208 ppm. The carbon atom attached to the chlorine (C-Cl) appears at approximately 60 ppm, while the other methylene carbons of the ring are found in the upfield region.

Infrared (IR) Spectroscopy

The infrared spectrum is characterized by a strong, sharp absorption band around 1720 cm^{-1} , indicative of the carbonyl (C=O) stretching vibration. The C-Cl stretching frequency is typically observed in the fingerprint region, between 600 and 800 cm^{-1} .

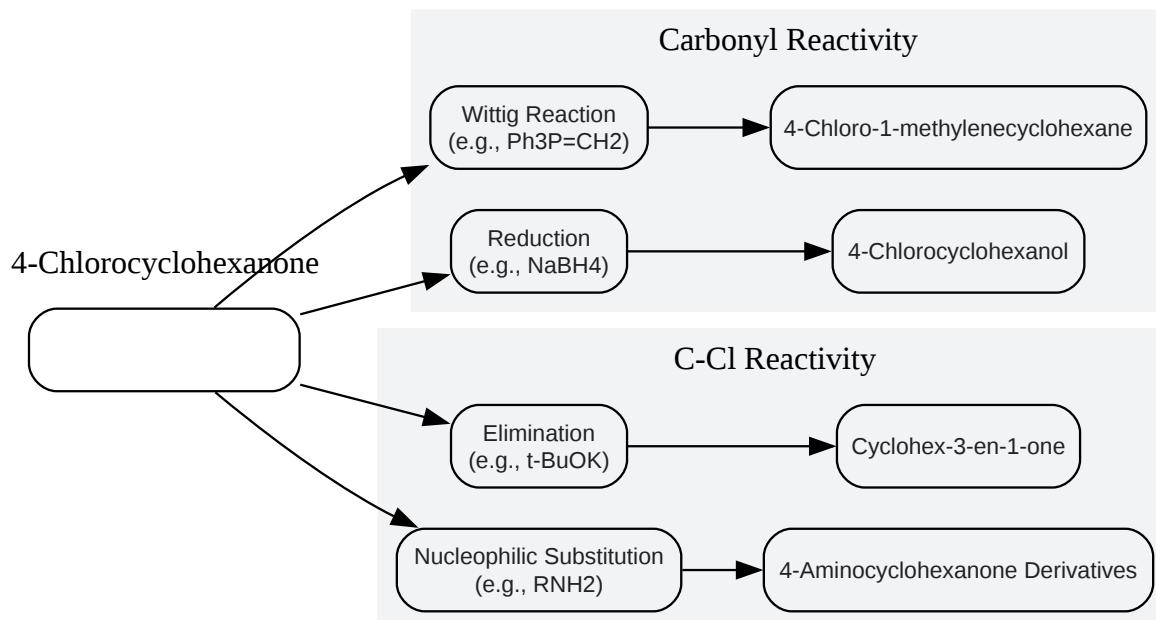
Chemical Reactivity and Mechanistic Insights

The synthetic utility of **4-chlorocyclohexanone** stems from the distinct reactivity of its two functional groups: the ketone and the alkyl chloride.

Reactions at the Carbonyl Group

The electrophilic carbonyl carbon is a prime target for nucleophilic attack, enabling a variety of transformations.

- Reduction to 4-Chlorocyclohexanol: The ketone can be readily reduced to the corresponding secondary alcohol, 4-chlorocyclohexanol, using hydride reagents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4). The stereochemical outcome of this reduction is highly dependent on the steric bulk of the reducing agent and the reaction conditions, yielding a mixture of cis and trans isomers.^[1] The use of cerium(III) chloride with NaBH_4 has been shown to favor the formation of the trans-cyclohexanol through axial delivery of the hydride.^[7]
- Wittig Reaction: The Wittig reaction provides a classic and reliable method for converting the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (e.g., $\text{Ph}_3\text{P}=\text{CH}_2$) allows for the synthesis of various 4-chloro-1-alkylenecyclohexanes.


Reactions at the C-4 Position

The chlorine atom at the C-4 position serves as a good leaving group, facilitating nucleophilic substitution and elimination reactions.

- Nucleophilic Substitution: **4-Chlorocyclohexanone** readily undergoes $\text{S}_{\text{n}}2$ reactions with a diverse range of nucleophiles, including amines, alkoxides, and thiolates, to introduce new functionalities at the C-4 position.^[1] The reaction proceeds with inversion of stereochemistry at the C-4 center.

- Elimination Reactions: In the presence of a strong, non-nucleophilic base, **4-chlorocyclohexanone** can undergo an E2 elimination to afford cyclohex-3-en-1-one. The regioselectivity of this reaction is dictated by the orientation of the C-H and C-Cl bonds.

The interplay of these reaction pathways is illustrated in the following diagram:

[Click to download full resolution via product page](#)

Figure 1: Key reaction pathways of **4-Chlorocyclohexanone**.

Synthetic Protocols

The preparation of **4-chlorocyclohexanone** is most commonly achieved through the chlorination of cyclohexanone.

Experimental Protocol: Chlorination of Cyclohexanone

Disclaimer: This protocol is for informational purposes and should only be performed by qualified personnel in a properly equipped laboratory with appropriate safety measures.

Materials:

- Cyclohexanone
- Chlorine gas or a suitable chlorinating agent (e.g., sulfonyl chloride)
- Water or an appropriate solvent
- Sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Diethyl ether or other suitable extraction solvent
- Round-bottom flask with a gas inlet tube, mechanical stirrer, and gas outlet
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a three-necked round-bottom flask equipped with a mechanical stirrer, gas inlet tube, and a gas outlet connected to a trap, place cyclohexanone and water.
- Cool the flask in an ice bath and begin vigorous stirring.
- Bubble chlorine gas through the mixture at a controlled rate.^[8]
- Monitor the reaction progress by a suitable method (e.g., GC or TLC).
- Upon completion, stop the chlorine flow and allow the mixture to settle.
- Separate the organic layer. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The crude **4-chlorocyclohexanone** can be purified by vacuum distillation.

Figure 2: Synthesis of **4-Chlorocyclohexanone**.

Applications in Pharmaceutical and Agrochemical Synthesis

The unique bifunctionality of **4-chlorocyclohexanone** makes it a valuable precursor for the synthesis of a wide range of biologically active molecules.

- Intermediate for Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#) Its derivatives are utilized in the creation of antihistamines.[\[9\]](#) The ketone functionality allows for the construction of spirocyclic systems, which are of significant interest in drug design.[\[10\]](#)
- Agrochemical Development: The compound is also explored for its potential use in the development of new agrochemicals due to its inherent biological activity.[\[1\]](#)

Safety and Handling

4-Chlorocyclohexanone is a hazardous chemical and must be handled with appropriate safety precautions.

- Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage.[\[11\]](#)
- Personal Protective Equipment (PPE): Always use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.

- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[12][13]

Conclusion

4-Chlorocyclohexanone is a cornerstone intermediate in organic synthesis, offering a gateway to a vast array of complex molecules with significant biological and pharmaceutical relevance. A thorough understanding of its physicochemical properties, reactivity, and safe handling is paramount for its effective utilization in research and development. This guide provides a solid foundation for scientists and researchers to harness the full synthetic potential of this versatile building block.

References

- ChemBK. (n.d.). Cyclohexanone, 4-chloro-.
- National Center for Biotechnology Information. (n.d.). **4-Chlorocyclohexanone**. PubChem.
- 001CHEMICAL. (n.d.). CAS No. 21299-26-3, 4-chlorocyclohexan-1-one.
- Semantic Scholar. (2019). Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4.
- Stenutz. (n.d.). **4-chlorocyclohexanone**.
- D. C. Wigfield, D. J. Phelps. (1974). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. *Journal of the American Chemical Society*, 96(2), 543-549.
- Neuman, R. C., Jr. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. *Chemistry LibreTexts*.
- Rickborn, B., & Wuesthoff, M. T. (1970). Kinetics, stereochemistry, and mechanism of the sodium borohydride reduction of alkyl-substituted cyclohexanones. *Journal of the American Chemical Society*, 92(23), 6894-6903.
- Landor, S. R., & Regan, J. P. (1967). Asymmetric syntheses. Part IV. The stereochemistry of the reduction of cyclohexanones. *Journal of the Chemical Society C: Organic*, 1159-1163.
- Heinsohn, G. E., & Ashby, E. C. (1973). Stereochemistry of reduction of substituted cyclohexanones with triisobutylaluminum and diisobutylaluminum hydride. *The Journal of Organic Chemistry*, 38(24), 4232-4235.
- Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
- Organic Syntheses. (n.d.). 2-chlorocyclohexanone.
- Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.

- National Center for Biotechnology Information. (2021). A Low-Cost and Scalable Synthesis of a Cyclohexanone-Related Bifunctional Building Block. PubMed Central.
- Cheméo. (n.d.). Chemical Properties of 4-Chlorocyclohexanol (CAS 30485-71-3).
- National Center for Biotechnology Information. (n.d.). (R)-4-Chlorocyclohex-1-en. PubChem.
- Khan Academy. (n.d.). Nucleophilic substitution reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of cyclohexanones.
- Royal Society of Chemistry. (2019). Synthesis, characterization of Diarylidene cyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
- Physics & Maths Tutor. (n.d.). HALOALKANES (HALOGENOALKANES).
- Vertec BioSolvents. (2022). What is Cyclohexanone Used For?.
- YouTube. (2018). Nucleophilic Substitution, Halogenoalkane Mechanism.
- Royal Society of Chemistry. (2012). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Biological Magnetic Resonance Bank. (n.d.). bmse000405 Cyclohexanone.
- SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Buy 4-Chlorocyclohexanone [smolecule.com]
- 2. 4-Chlorocyclohexanone | C6H9ClO | CID 543522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 β -Chlorocyclohexanone | 21299-26-3 [chemicalbook.com]
- 4. 001chemical.com [001chemical.com]
- 5. 4-chlorocyclohexanone [stenutz.eu]
- 6. chembk.com [chembk.com]
- 7. Cerium(III) Chloride-Mediated Stereoselective Reduction of a 4-Substituted Cyclohexanone Using NaBH4 | Semantic Scholar [semanticscholar.org]
- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. What is Cyclohexanone Used For? | Vertec BioSolvents [vertecbiosolvents.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. louisville.edu [louisville.edu]
- 12. chemicalbook.com [chemicalbook.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Chlorocyclohexanone: Properties, Reactivity, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230851#physical-and-chemical-properties-of-4-chlorocyclohexanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com